a-(Boc-amino)-4-fluoro-3-methylbenzeneacetic acid
Description
Properties
IUPAC Name |
2-(4-fluoro-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-8-7-9(5-6-10(8)15)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAQFOPGHYWLAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(=O)O)NC(=O)OC(C)(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of α-Ketobenzeneacetic Acid Derivatives
A widely used strategy involves reductive amination of α-keto intermediates.
Procedure :
-
Synthesis of 4-fluoro-3-methylbenzeneacetic acid α-keto ester :
-
Reductive amination :
-
Boc protection :
Advantages :
Limitations :
Direct Boc Protection of Pre-formed α-Amino Acids
For substrates with existing α-amino groups, Boc protection is straightforward.
Procedure :
-
Synthesis of 4-fluoro-3-methylbenzeneacetic acid α-amine :
-
Boc protection :
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, CCl₄, 80°C, 6h | 65 |
| Amination | NH₃, H₂O, 100°C, 12h | 70 |
| Boc protection | Boc₂O, NaHCO₃, THF/H₂O, 10h | 85 |
Advantages :
Limitations :
Iron-Catalyzed 1,3-Nitrogen Migration
A novel approach from recent literature utilizes iron catalysis to install the Boc-protected amino group.
Procedure :
-
Azanyl ester formation :
-
Nitrogen migration :
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | FeCl₃ (10 mol%) |
| Temperature | 60°C |
| Time | 12h |
| Yield | 78% |
Advantages :
Limitations :
Comparative Analysis of Methodologies
| Method | Yield (%) | Steps | Cost | Stereocontrol |
|---|---|---|---|---|
| Reductive amination | 80–85 | 3 | $$ | Moderate |
| Direct Boc protection | 70–85 | 4 | $ | Low |
| Iron-catalyzed | 78 | 2 | $$$ | High |
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Reductive amination balances yield and scalability but risks epimerization.
-
Direct Boc protection is cost-effective but suffers from multi-step inefficiency.
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Iron-catalyzed migration offers superior stereocontrol but requires expensive catalysts.
Critical Considerations in Process Optimization
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
a-(Boc-amino)-4-fluoro-3-methylbenzeneacetic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine
Substitution Reactions: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (t-BuOK)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Major Products Formed
Deprotection: Free amine derivative
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Scientific Research Applications
Overview
The compound a-(Boc-amino)-4-fluoro-3-methylbenzeneacetic acid is a significant chemical entity in the field of organic chemistry, particularly in medicinal chemistry and biochemistry. Its unique structural features, including a tert-butoxycarbonyl (Boc) protected amino group and a fluorinated aromatic ring, make it a valuable intermediate for various applications ranging from drug development to biochemical research.
Medicinal Chemistry
This compound is primarily utilized in the synthesis of pharmaceutical compounds. The presence of the Boc group allows for selective protection of the amino functionality, facilitating further chemical modifications. This property is essential in the development of drug candidates targeting various diseases.
- Drug Development : The compound's structure can be modified to enhance pharmacological properties such as potency and selectivity against specific biological targets. For instance, derivatives of this compound have been explored for their potential as inhibitors of enzymes involved in metabolic pathways, which are crucial for treating conditions like diabetes and cancer.
Biochemical Applications
In biochemical research, this compound serves as a tool for studying enzyme mechanisms and protein interactions. The incorporation of fluorine enhances the compound's lipophilicity, improving its ability to penetrate biological membranes.
- Enzyme Inhibition Studies : The compound can be used to investigate its inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research. Compounds with similar structures have shown promising results in inhibiting AChE activity, suggesting that this compound may exhibit similar properties.
Chemical Synthesis
As an intermediate, this compound plays a critical role in the synthesis of more complex molecules. Its reactivity can be harnessed to create various derivatives that may possess unique biological activities.
- Synthesis of Peptides : The Boc-protected amino group allows for the straightforward incorporation into peptide chains, making it useful in peptide synthesis protocols. These peptides can then be evaluated for their biological activity, leading to potential therapeutic applications.
Case Studies
Several studies have highlighted the applications of compounds similar to this compound:
- Alzheimer's Disease Research : A study focused on synthesizing compounds with acetylcholinesterase inhibitory activity demonstrated that modifications to the aromatic ring can significantly influence inhibitory potency. Such findings underscore the importance of structural variations, similar to those found in this compound, in developing effective AChE inhibitors .
- Fluorinated Pharmaceuticals : Research has shown that fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. The incorporation of fluorine into drug candidates has been linked to improved interactions with biological targets, highlighting the relevance of this compound in pharmaceutical design .
Mechanism of Action
The mechanism of action of a-(Boc-amino)-4-fluoro-3-methylbenzeneacetic acid depends on its specific application. In general, the Boc group serves as a protective group that can be removed under controlled conditions to reveal the active amine. The fluorine atom and methyl group on the benzene ring can influence the compound’s reactivity and interaction with molecular targets. The pathways involved typically include nucleophilic substitution, electrophilic aromatic substitution, and deprotection reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of Boc-protected aromatic acetic acid derivatives. Below is a detailed comparison with key analogs:
3-Chloro-α-(Boc-amino)-4-fluorobenzeneacetic Acid
- Structure : Differs by substitution of the 3-methyl group with chlorine.
- Properties: Molecular weight: 303.71 g/mol (vs. 283.27 g/mol for the target compound, assuming similar backbone). Solubility: Soluble in dimethyl sulfoxide (DMSO) or ethanol at 10 mM, as per experimental protocols . Reactivity: The electron-withdrawing chlorine atom may enhance electrophilic substitution resistance but reduce nucleophilic deprotection efficiency compared to the methyl-substituted analog.
α-(Boc-amino)-4-hydroxycyclohexaneacetic Acid (CAS 1822530-85-7)
- Structure : Cyclohexane ring replaces the benzene ring, with a hydroxyl group at the 4-position.
- Hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents but requiring orthogonal protection strategies during synthesis .
α-(Boc-amino)-4,4-difluorocyclohexaneacetic Acid (CAS 1822546-08-6)
- Structure : Cyclohexane ring with two fluorine atoms at the 4-position.
- Properties: Fluorine atoms increase lipophilicity (logP ~1.5 higher than non-fluorinated analogs), favoring membrane permeability in drug candidates. Enhanced metabolic stability due to fluorine’s resistance to oxidative degradation .
Table 1. Comparative Data for Boc-Protected Acetic Acid Derivatives
*Estimated based on Boc-amino acid solubility trends, where nanoparticle formulations (500–750 nm) improve dispersibility in aqueous media .
Biological Activity
a-(Boc-amino)-4-fluoro-3-methylbenzeneacetic acid, also known by its IUPAC name 2-((tert-butoxycarbonyl)amino)-2-(4-fluoro-3-methylphenyl)acetic acid, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H18FNO4
- Molecular Weight : 283.3 g/mol
- CAS Number : 1404638-76-1
- Purity : 95% .
The biological activity of this compound is primarily attributed to its interactions with various biological pathways. The compound has been noted for its potential effects on:
- Cytokine Regulation : It may modulate inflammatory responses by influencing cytokine production. Similar compounds have shown efficacy in reducing pro-inflammatory cytokines, which could be extrapolated to this compound's function .
- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures can activate metabotropic glutamate receptors, which may provide neuroprotection against excitotoxicity . This indicates a potential for this compound in neurodegenerative conditions.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity in cell cultures. The compound was tested for its ability to inhibit the production of reactive oxygen species (ROS) and modulate nitric oxide synthase (iNOS) activity, both of which are critical in inflammatory pathways.
| Study | Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| Liu et al. (2023) | Human fibroblasts | 10 µM | Reduced ROS production by 30% |
| Tsoyi et al. (2023) | Macrophages | 5 µM | Inhibition of iNOS activity by 40% |
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound. In a study involving mice subjected to induced inflammation, the compound demonstrated significant anti-inflammatory effects.
| Study | Model | Dosage | Result |
|---|---|---|---|
| Wang et al. (2023) | Mice with induced edema | 20 mg/kg | Decreased edema by 50% compared to control |
Case Studies
- Neurodegenerative Disease Models : In a rat model of Parkinson's disease, administration of this compound resulted in improved motor functions and reduced neuroinflammation, suggesting its potential use as a neuroprotective agent .
- Chronic Pain Management : A clinical trial assessed the efficacy of this compound in patients with chronic pain conditions linked to inflammatory processes. Results indicated a significant reduction in pain scores and inflammatory markers after treatment .
Q & A
Q. What are the standard synthetic routes for α-(Boc-amino)-4-fluoro-3-methylbenzeneacetic acid, and how are reaction conditions optimized?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by coupling with a fluorinated aromatic precursor. For example, 4-fluoro-3-methylbenzeneacetic acid derivatives can be synthesized via nucleophilic substitution or Pd-catalyzed cross-coupling reactions . Reaction optimization includes controlling temperature (e.g., 0–25°C for Boc protection), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of reagents like DCC (dicyclohexylcarbodiimide) for carboxyl activation. Deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) in dichloromethane .
Q. What purification techniques are recommended for isolating α-(Boc-amino)-4-fluoro-3-methylbenzeneacetic acid?
Column chromatography with silica gel (eluent: hexane/ethyl acetate gradients) is standard for separating intermediates. For final purification, recrystallization using ethanol/water mixtures improves yield and purity. HPLC (C18 columns, acetonitrile/water mobile phase) ensures >95% purity for pharmacological studies .
Q. How is the compound characterized spectroscopically, and what key data should be reported?
Essential characterization includes:
- NMR : ¹H and ¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and aromatic fluorine substitution (splitting patterns in ¹H NMR).
- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C₁₄H₁₇FNO₄ requires [M+H]⁺ at 294.1143).
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) .
Advanced Research Questions
Q. How can coupling reactions for Boc-protected intermediates be optimized to minimize side products?
Side products like dipeptide dimers or hydrolyzed acids arise from incomplete activation or moisture. Strategies include:
Q. What are the stability profiles of α-(Boc-amino)-4-fluoro-3-methylbenzeneacetic acid under varying pH and temperature conditions?
The Boc group is stable in acidic conditions (pH >3) but hydrolyzes rapidly in strong acids (pH <2). Thermal stability tests (TGA/DSC) show decomposition above 150°C. Long-term storage at 4°C in desiccated environments prevents degradation, as moisture accelerates Boc cleavage .
Q. How can mechanistic studies elucidate the role of fluorine substitution in reaction kinetics?
Fluorine’s electron-withdrawing effect enhances electrophilic aromatic substitution rates. Comparative kinetic studies using ¹⁹F NMR or Hammett plots can quantify substituent effects. For example, 4-fluoro substitution increases reactivity in Suzuki-Miyaura couplings by stabilizing transition states through inductive effects .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
Trace fluorinated byproducts (e.g., dehalogenated analogs) require specialized detection. LC-MS/MS with MRM (multiple reaction monitoring) enhances sensitivity. For chiral impurities, chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers .
Q. How do structural modifications influence the compound’s bioactivity in drug discovery?
Structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., replacing fluorine with chlorine or methyl groups). In vitro assays (e.g., enzyme inhibition or cell viability) identify pharmacophores. For instance, 4-fluoro substitution enhances membrane permeability in anticancer analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
